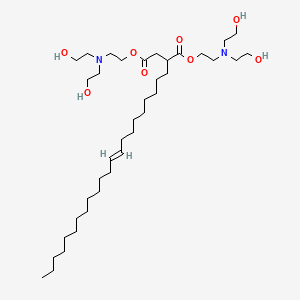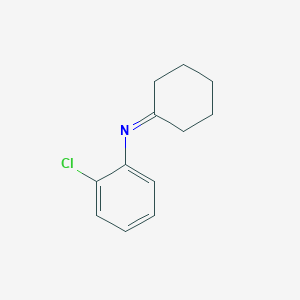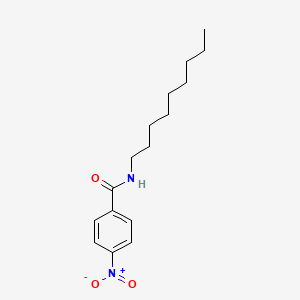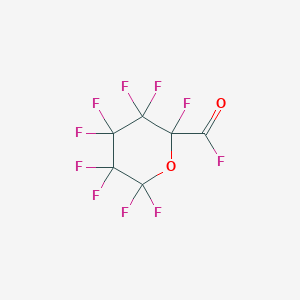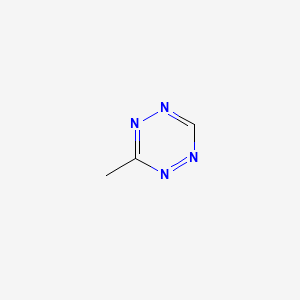
3-Methyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,4,5-tetrazine is a heterocyclic compound containing four nitrogen atoms in a six-membered ring. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . Another approach involves the oxidation of dihydro derivatives using oxidizing agents such as hydrogen peroxide, ferric chloride, or bromine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solid-phase synthesis. These methods offer high yields and efficiency, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert tetrazine to dihydrotetrazine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products: The major products formed from these reactions include multi-substituted pyridazines, dihydrotetrazines, and various functionalized tetrazine derivatives .
Applications De Recherche Scientifique
3-Methyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process . The molecular targets and pathways involved in its biological applications include cellular labeling and imaging, where the tetrazine reacts with strained alkenes or alkynes to form covalent bonds with target biomolecules .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine: Less electron-deficient and less reactive compared to tetrazines.
1,3,5-Triazine: Known for its stability and use in various industrial applications.
Tetrazole: Contains a five-membered ring with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness of 3-Methyl-1,2,4,5-tetrazine: this compound stands out due to its high reactivity in cycloaddition reactions and its versatility in various scientific applications. Its unique electronic properties make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
67131-36-6 |
|---|---|
Formule moléculaire |
C3H4N4 |
Poids moléculaire |
96.09 g/mol |
Nom IUPAC |
3-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3 |
Clé InChI |
WOOLHAYYIPLSKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


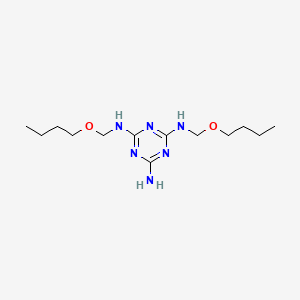
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)


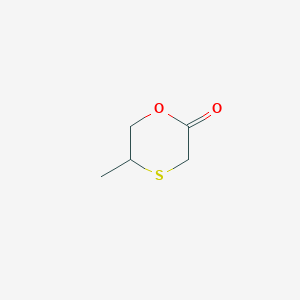
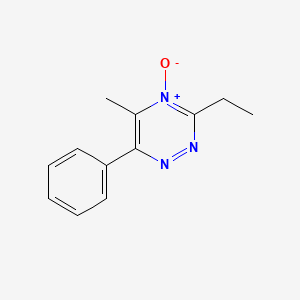
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


